molecular formula C9H12F3N B1322318 1-(2-Propynyl)-4-(trifluoromethyl)piperidine CAS No. 623948-94-7

1-(2-Propynyl)-4-(trifluoromethyl)piperidine

Cat. No. B1322318
M. Wt: 191.19 g/mol
InChI Key: ONRYAOYLQQJFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Propynyl)-4-(trifluoromethyl)piperidine (1-P-4-TFP) is a synthetic compound derived from piperidine, a cyclic amine that is found in nature. 1-P-4-TFP is a versatile compound used for a variety of purposes, including as an intermediate in the synthesis of pharmaceuticals, as an insecticide, and in laboratory experiments.

Scientific Research Applications

Synthesis of Piperidine Alkaloids

A study by (Bariau et al., 2006) explored the diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids. They successfully synthesized these analogues from 2-trifluoromethyl keto-protected 4-piperidones. This method provides a simplified route for creating new 2-(trifluoromethyl)-4-piperidinols and 4-amino-2-(trifluoromethyl)piperidines.

NMDA Receptor Antagonism

Research by (Wright et al., 1999) identified compounds structurally similar to certain piperidine derivatives as moderately potent and selective antagonists of the NR1A/2B subtype of NMDA receptors. They studied various substitutions on the piperidine ring, finding that certain modifications can enhance potency and selectivity for these receptors.

Stereodynamics and Perlin Effect

(Shainyan et al., 2008) conducted a study on the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine and related compounds. Their research using NMR spectroscopies revealed insights into the conformational behavior and intramolecular interactions of these compounds.

Synthesis of Antidepressant Analogues

(Kumar et al., 2004) synthesized various derivatives of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols. They evaluated these compounds for antidepressant activity, providing a new approach in the development of antidepressant drugs.

Catalytic Applications in Pharmaceutical Synthesis

The study by (Botteghi et al., 2001) discussed the use of a rhodium-catalyzed hydroformylation process in the synthesis of pharmaceuticals. They specifically synthesized intermediates for neuroleptic agents, highlighting the role of piperidine derivatives in pharmaceutical chemistry.

Ring Expansion to Create Piperidines

(Rioton et al., 2015) achieved the synthesis of 3-Substituted 2-(trifluoromethyl)piperidines by expanding (trifluoromethyl)prolinols. Their method highlights a regio- and diastereoselective approach for creating these piperidines.

properties

IUPAC Name

1-prop-2-ynyl-4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRYAOYLQQJFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Propynyl)-4-(trifluoromethyl)piperidine

Synthesis routes and methods

Procedure details

4-Trifluoromethylpiperidine (2.0 g, 13 mmol) was added to a solution of propargyl bromide (80 wt. % 5.4 g, 36 mmol) in ethanol (30 ml). Potassium carbonate (5.4 g, 39 mmol) was added and the mixture was stirred at room temperature for 20 hours. The mixture was filtered and the solids washed with ethyl acetate. The filtrate was evaporated in vacuo, diluted with sodium hydrogen carbonate (sat, 50 ml) and extracted with ethyl acetate (2×40 ml). The extracts were washed with brine, dried (MgSO4) and evaporated in vacuo to provide 1-propargyl-4-trifluoromethylpiperidine as a brown oil (795 mg, 32%). (ES+) 192 ([MH]+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.